N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12-7-8-14(19-18-12)16-9-10-17-15(20)11-21-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQZYHKJJYRQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Phenoxyacetic Acid
2-Phenoxyacetic acid is synthesized through nucleophilic substitution:
Activation of 2-Phenoxyacetic Acid
Activation to the acyl chloride or mixed anhydride facilitates amide coupling:
- Acyl chloride method :
$$
C6H5OCH2COOH \xrightarrow{\text{SOCl}2 \text{ or } \text{Oxalyl chloride}} C6H5OCH_2COCl
$$
Synthesis of Intermediate B: N-(2-Aminoethyl)-6-methylpyridazin-3-amine
Pyridazine Ring Construction
The 6-methylpyridazin-3-amine scaffold is synthesized via cyclization:
- Starting material : 3-Amino-6-methylpyridazine, prepared by condensing hydrazine with 1,4-diketones or via Pd-catalyzed cross-coupling.
- Modification :
Amide Bond Formation: Coupling Intermediates A and B
Acyl Chloride Route
- Procedure :
- Intermediate A (acyl chloride) is added dropwise to Intermediate B in anhydrous dichloromethane.
- Base: Triethylamine (2–3 equiv) to scavenge HCl.
$$
C6H5OCH2COCl + H2NCH2CH2NH\text{-Pyridazine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}
$$ - Reaction time: 12–24 hours at 25°C.
- Yield: 50–65%.
Carbodiimide-Mediated Coupling
- Reagents : EDCI/HOBt or DCC/DMAP.
- Conditions :
Alternative Synthetic Pathways
One-Pot Sequential Synthesis
A streamlined approach combines pyridazine functionalization and amide coupling:
Solid-Phase Synthesis
For high-throughput applications:
- Resin : Wang resin functionalized with Fmoc-protected ethylenediamine.
- Coupling : Fmoc deprotection followed by HOBt/EDCI-mediated acylation.
- Cleavage : TFA/DCM (95:5).
Optimization and Challenges
Byproduct Formation
Purification Strategies
- Liquid-liquid extraction : Removes unreacted starting materials.
- Column chromatography :
Analytical Characterization
| Technique | Key Data |
|---|---|
| $$^1$$H NMR | δ 2.45 (s, 3H, CH$$3$$), 3.55 (t, 2H, NHCH$$2$$), 4.20 (s, 2H, OCH$$_2$$) |
| HRMS | [M+H]$$^+$$: 331.1654 (calc. 331.1658) |
| HPLC | Purity: 98.2% (C18, acetonitrile/water) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring, forming a carboxylic acid derivative.
Reduction: Reduction of the nitro group (if present) on the pyridazine ring can yield an amino derivative.
Substitution: The phenoxyacetamide moiety can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The pyridazine ring is known for its presence in various bioactive molecules, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the agrochemical industry as a precursor to herbicides or pesticides.
Mechanism of Action
The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, modulating their activity. The phenoxyacetamide moiety may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate)
- Structural Similarities : Both compounds share the 6-methylpyridazin-3-yl group, critical for electronic and steric interactions.
- Key Differences: Backbone: I-6232 incorporates a phenethylamino-benzoate ester, whereas the target compound features a phenoxyacetamide linked via an ethylamino chain. Functional Groups: The ester group in I-6232 may confer lower metabolic stability compared to the acetamide group in the target compound, which is generally more resistant to hydrolysis.
- Inferred Properties : The benzoate ester in I-6232 could enhance solubility but may limit bioavailability due to rapid esterase-mediated cleavage.
Benzothiazole Acetamides (EP3 348 550A1)
Example: N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
- Structural Similarities: Both compounds contain an acetamide group, enabling hydrogen-bond donor/acceptor interactions.
- Key Differences: Core Heterocycle: The benzothiazole in the patent compound replaces the pyridazine in the target, altering electronic properties (sulfur vs. nitrogen).
- Inferred Properties: The trifluoromethyl group may enhance lipophilicity and blood-brain barrier penetration relative to the target’s phenoxy group.
Quinazoline-Linked Acetamide ()
Example: 2-Methoxy-N-[3-[4-[[3-methyl-4-[(6-methylpyridin-3-yl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide
- Structural Similarities : Both compounds feature acetamide groups and aromatic nitrogen heterocycles (quinazoline vs. pyridazine).
- Substituents: The methoxy group in this compound is positioned on the acetamide, whereas the target compound’s phenoxy group is linked to the ethylamino chain.
- Inferred Properties : The quinazoline core may improve binding to ATP pockets in kinases but reduce solubility due to increased molecular rigidity.
Thienopyrimidinone Acetamide ()
Example: N-(2-ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
- Structural Similarities: Both compounds possess acetamide groups and heterocyclic cores (thienopyrimidinone vs. pyridazine).
- Key Differences: Heterocycle: The sulfur-containing thienopyrimidinone may engage in hydrophobic interactions, contrasting with the pyridazine’s hydrogen-bonding capability.
- Inferred Properties: The thienopyrimidinone’s sulfur atom could enhance metabolic stability but reduce aqueous solubility.
Key Research Findings and Implications
- Pyridazine vs. Benzothiazole : Pyridazine derivatives (e.g., target compound, I-6232) prioritize hydrogen-bonding interactions, whereas benzothiazoles () leverage electron-withdrawing groups for stability .
- Acetamide vs. Ester : Acetamide-containing compounds (target, ) likely exhibit superior metabolic stability compared to ester-based analogs like I-6232 .
- Substituent Effects : Bulky groups (e.g., trifluoromethyl, quinazoline) may enhance target binding but compromise solubility or bioavailability .
Biological Activity
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide is a compound of interest in pharmacological research due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
- Molecular Formula : C20H22N6O2
- Molecular Weight : 378.4 g/mol
- CAS Number : 1021258-96-7
The structure includes a phenoxyacetamide moiety, which is known for its diverse biological activities, including anti-cancer properties.
Biological Activity Overview
This compound has demonstrated several biological activities:
-
Anti-Cancer Activity :
- Recent studies have identified this compound as a potential inhibitor of cancer cell proliferation. Specifically, it has shown efficacy against liver cancer cell lines (HepG2), suggesting selective cytotoxicity towards malignant cells while sparing normal cells .
- The mechanism of action includes the inhibition of metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell migration and invasion. This inhibition leads to reduced metastatic potential .
- Cell Cycle Modulation :
- Resistance to Chemotherapy :
Table 1: Biological Activities of this compound
Case Studies
-
In Vitro Study on HepG2 Cells :
- A study evaluated the effects of this compound on HepG2 liver cancer cells. The results showed a significant decrease in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 8.3 ± 1.8 µM. The compound effectively inhibited migration and invasion capabilities by targeting MMP activity .
- Comparative Study with Other Phenoxyacetamides :
Q & A
Q. What are the optimal synthetic routes for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-2-phenoxyacetamide, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including substitution, reduction, and condensation. Key steps include:
- Substitution reaction : Reacting intermediates like 6-methylpyridazin-3-amine with ethylenediamine derivatives under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Reduction : Use of Fe/HCl or catalytic hydrogenation for nitro-group reduction, requiring pH control to avoid side products .
- Condensation : Employing coupling agents like EDC/HOBt for amide bond formation between phenoxyacetic acid and the amine intermediate . Optimization : Solvent selection (e.g., ethanol for polar intermediates) and catalyst loading (e.g., 10 mol% Pd/C for hydrogenation) can enhance yields. Purification via column chromatography (silica gel, 5% MeOH/CH₂Cl₂) ensures >95% purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
A combination of spectroscopic and chromatographic methods is critical:
- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.6 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and pyridazine ring carbons .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) monitor purity (>98%) and detect trace impurities .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ calculated for C₁₇H₂₀N₄O₂: 313.1661) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data, such as inconsistent enzyme inhibition results?
Contradictions often arise from assay conditions or compound stability. Methodological solutions include:
- Dose-response curves : Test multiple concentrations (1 nM–100 µM) to establish IC₅₀ values under standardized buffer conditions (e.g., pH 7.4, 25°C) .
- Stability assays : Incubate the compound in assay buffers (e.g., PBS) for 24 hours and re-analyze via LC-MS to detect degradation products .
- Enzyme kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
Integrate molecular docking (e.g., AutoDock Vina) and MD simulations to:
- Predict binding poses of the compound in enzyme active sites (e.g., kinases or proteases) .
- Identify key interactions (e.g., hydrogen bonds with pyridazine N-atoms or hydrophobic contacts with methyl groups) .
- Screen virtual libraries for substituents (e.g., halogenation at the phenyl ring) that improve binding energy (ΔG ≤ −8 kcal/mol) .
Q. What methodologies are effective in analyzing reaction byproducts during scale-up synthesis?
Advanced analytical workflows are essential:
- LC-MS/MS : Detect low-abundance byproducts (e.g., over-reduced intermediates or dimerized species) .
- Kinetic studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., slow amide coupling) .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent ratios, and catalyst loading for minimal byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
